molecular formula C12H7Br3O2 B14336411 3,5-Dibromo-2-(4-bromophenoxy)phenol CAS No. 102740-05-6

3,5-Dibromo-2-(4-bromophenoxy)phenol

Cat. No.: B14336411
CAS No.: 102740-05-6
M. Wt: 422.89 g/mol
InChI Key: CBBXVDFZFOSKNV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(4-bromophenoxy)phenol: is a brominated phenol derivative. It is characterized by the presence of three bromine atoms and a phenoxy group attached to a phenol ring. This compound is part of a broader class of bromophenols, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(4-bromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the reaction of 2-(4-bromophenoxy)phenol with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(4-bromophenoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-(4-bromophenoxy)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to develop new pharmaceuticals and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of flame retardants, polymers, and other specialty chemicals. Its brominated structure makes it effective in enhancing the fire resistance of materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-bromophenoxy)phenol involves its interaction with biological molecules. The bromine atoms and phenolic group can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their function. This compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

  • 2,4-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 3,5-Dibromo-2-(4-bromophenoxy)phenol is unique due to the presence of an additional bromophenoxy group, which enhances its chemical reactivity and biological activity compared to other dibromophenols. This structural difference allows it to interact more effectively with biological targets and makes it a valuable compound in various applications .

Properties

IUPAC Name

3,5-dibromo-2-(4-bromophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O2/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXVDFZFOSKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30761233
Record name 3,5-Dibromo-2-(4-bromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30761233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102740-05-6
Record name 3,5-Dibromo-2-(4-bromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30761233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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